molecular formula C24H29N3O5 B11389827 N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-propoxybenzamide

N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-propoxybenzamide

Cat. No.: B11389827
M. Wt: 439.5 g/mol
InChI Key: AMNGLHWAXHDQAU-UHFFFAOYSA-N
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Description

N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-propoxybenzamide is a complex organic compound with a molecular formula of C26H33N3O5. This compound is characterized by the presence of an oxadiazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom. The compound also features multiple propoxy groups attached to phenyl rings, contributing to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-propoxybenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Oxadiazole Ring: This step involves the cyclization of a suitable precursor, such as a hydrazide, with an appropriate carboxylic acid derivative under acidic or basic conditions.

    Attachment of Propoxy Groups:

    Coupling Reactions: The final step involves coupling the oxadiazole intermediate with a benzamide derivative, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-propoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially leading to the formation of amines or alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the phenyl rings or the oxadiazole ring, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Propyl halides, bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3)

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-propoxybenzamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including as a drug candidate for various diseases.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-propoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-propoxybenzamide can be compared with other similar compounds, such as:

  • N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(2-methoxyphenoxy)acetamide
  • N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-(pentyloxy)benzamide

These compounds share structural similarities but differ in the nature and position of substituents, which can influence their chemical properties and biological activities. The uniqueness of this compound lies in its specific combination of functional groups and their arrangement, which can result in distinct reactivity and applications.

Properties

Molecular Formula

C24H29N3O5

Molecular Weight

439.5 g/mol

IUPAC Name

N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-propoxybenzamide

InChI

InChI=1S/C24H29N3O5/c1-4-13-29-19-10-7-17(8-11-19)24(28)25-23-22(26-32-27-23)18-9-12-20(30-14-5-2)21(16-18)31-15-6-3/h7-12,16H,4-6,13-15H2,1-3H3,(H,25,27,28)

InChI Key

AMNGLHWAXHDQAU-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)NC2=NON=C2C3=CC(=C(C=C3)OCCC)OCCC

Origin of Product

United States

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